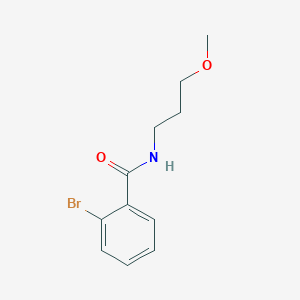

2-bromo-N-(3-methoxypropyl)benzamide

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

2-Bromo-N-(3-methoxypropyl)benzamide belongs to the extensive family of benzamides. These are organic compounds characterized by a carboxamido substituent attached to a benzene (B151609) ring. researchgate.net The fundamental benzamide structure consists of a phenyl group bonded to an amide functional group (-CONH2). The versatility of this scaffold allows for a vast number of derivatives through substitution on both the benzene ring and the amide nitrogen.

In the case of this compound, the benzene ring is substituted at the ortho-position (position 2) with a bromine atom. The amide nitrogen is substituted with a 3-methoxypropyl group. This specific combination of a halogenated aromatic ring and an alkoxyalkyl substituent on the amide nitrogen imparts distinct chemical properties that are of interest in synthetic and medicinal chemistry.

| Property | Value |

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.14 g/mol |

| CAS Number | 349092-66-6 |

Significance and Research Rationale for Benzamide Scaffold Exploration

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. drugbank.com Benzamide derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including antiemetics, antipsychotics, and anti-arrhythmic agents. drugbank.comnih.gov

The rationale for exploring novel benzamide derivatives like this compound is multifold:

Structural Diversity: The ability to modify the benzamide core at multiple positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Biological Activity: The amide bond is a key feature in peptides and proteins, and benzamides can act as mimetics or interact with biological targets. The nature and position of substituents can drastically alter the pharmacological profile.

Synthetic Accessibility: The synthesis of benzamides is generally straightforward, often involving the coupling of a benzoic acid derivative with an amine, making them attractive targets for chemical library synthesis and drug discovery programs. researchgate.net

Historical Perspective of Benzamide Derivatives in Scientific Literature

The history of benzamides is intertwined with the development of modern organic and medicinal chemistry. The parent compound, benzamide, can be derived from benzoic acid, which was discovered in the 16th century. soton.ac.uk The development of substituted benzamides as therapeutic agents gained significant momentum in the mid-20th century.

A notable example is the development of sulpiride (B1682569) and other substituted benzamides as dopamine (B1211576) receptor antagonists in the 1970s. researchgate.netsioc-journal.cn These compounds demonstrated a novel mechanism of action compared to classical neuroleptics, paving the way for a new class of antipsychotic drugs. researchgate.net This historical success has fueled decades of research into synthesizing and evaluating new benzamide derivatives for a wide array of medical conditions, solidifying their importance in the scientific literature. nih.gov

Overview of Current Research Trajectories for Novel Amide Compounds

Current research on novel amide compounds, including benzamides, is focused on several key areas. There is a strong emphasis on developing more efficient and sustainable synthetic methodologies for amide bond formation to reduce waste and improve atom economy. researchgate.netsemanticscholar.orgmdpi.com Innovations include visible-light-mediated synthesis and the use of novel catalysts. researchgate.netnih.gov

In the realm of medicinal chemistry, research is directed towards designing benzamide derivatives that target specific biological pathways with high selectivity. For example, novel benzamide derivatives are being investigated as PARP-1 inhibitors for cancer therapy, hedgehog signaling pathway inhibitors, and modulators of the ABCG2 transporter to overcome multidrug resistance in cancer. researchgate.netnih.govacs.org Furthermore, the unique properties of benzamide derivatives are being leveraged in the design of advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs). chemrxiv.orgnih.gov The exploration of compounds like this compound fits within this trajectory of creating novel chemical entities with potentially unique biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOYXKLKRYPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Bromo N 3 Methoxypropyl Benzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-bromo-N-(3-methoxypropyl)benzamide is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the bromine atom and the N-(3-methoxypropyl)benzamide group. Both substituents decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.commsu.edu

The directing effects of the substituents must also be considered. The bromine atom is an ortho-, para-director, while the benzamide (B126) group is a meta-director. In this case, the positions ortho and para to the bromine are also meta to the benzamide group. Conversely, the positions meta to the bromine are ortho and para to the benzamide group. The directing effects of these groups can lead to a mixture of products, with the regioselectivity depending on the specific reaction conditions and the nature of the electrophile. nih.gov

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduyoutube.com For this compound, these reactions would generally require harsh conditions, such as the use of strong acids or high temperatures, to overcome the deactivating effect of the substituents.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-N-(3-methoxypropyl)-5-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | 2,5-Dibromo-N-(3-methoxypropyl)benzamide |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-2-(N-(3-methoxypropyl)carbamoyl)benzenesulfonic acid |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring is susceptible to nucleophilic substitution, although this typically requires specific conditions, especially for aryl halides. Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the benzamide group is in the ortho position, which can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

A variety of nucleophiles can displace the bromide ion, including amines, alkoxides, and thiolates. These reactions often require high temperatures and the use of a strong base.

Table 2: Examples of Nucleophilic Substitution Reactions at the Bromine Atom

| Nucleophile | Reagents/Conditions | Product |

| Ammonia (B1221849) | NaNH₂, liquid NH₃ | 2-Amino-N-(3-methoxypropyl)benzamide |

| Sodium methoxide | NaOCH₃, CH₃OH, heat | 2-Methoxy-N-(3-methoxypropyl)benzamide |

| Sodium thiophenoxide | NaSPh, DMF, heat | N-(3-methoxypropyl)-2-(phenylthio)benzamide |

Modifications and Derivatization at the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be abstracted to form an amidate anion, which is a more potent nucleophile. This allows for alkylation or acylation at the nitrogen atom.

Alternatively, the amide can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzoic acid and 3-methoxypropan-1-amine. This transformation allows for the synthesis of different amide derivatives by subsequent coupling of the resulting carboxylic acid with various amines.

Functional Group Interconversions on the Methoxypropyl Chain

The methoxypropyl side chain offers several possibilities for functional group interconversions. ub.eduvanderbilt.edu The ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would convert the methoxy (B1213986) group into a hydroxyl group, yielding N-(3-hydroxypropyl)-2-bromobenzamide. This resulting primary alcohol can then be further oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. ub.edu

Table 3: Potential Functional Group Interconversions on the Methoxypropyl Chain

| Reaction | Reagents | Resulting Functional Group |

| Ether Cleavage | HBr, heat | Primary Alcohol |

| Oxidation of Alcohol | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation of Alcohol | KMnO₄, NaOH, heat | Carboxylic Acid |

Cyclization and Annulation Strategies to Form Fused Heterocycles

The ortho-bromo-N-substituted benzamide scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions can be initiated by forming a bond between the amide nitrogen or the aromatic ring and a suitably functionalized side chain. For instance, if the methoxypropyl chain were modified to contain a terminal nucleophile, intramolecular cyclization could occur.

Furthermore, the bromo-substituent can participate in intramolecular Heck reactions or other palladium-catalyzed cyclizations if an unsaturated moiety is introduced into the N-alkyl side chain. These strategies are powerful tools for the construction of complex polycyclic molecules. researchgate.net

Metal-Catalyzed Coupling Reactions of the Bromo-Substituent

The bromine atom on the benzene ring is an excellent handle for a variety of metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govresearchgate.netchemrxiv.org

These transformations allow for the introduction of a wide range of substituents at the 2-position of the benzamide core, providing access to a vast array of derivatives with potentially interesting chemical and biological properties.

Table 4: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenylbenzamide derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Alkynylbenzamide derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | (2-Aminophenyl)benzamide derivative |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 2-bromo-N-(3-methoxypropyl)benzamide is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-bromobenzoyl group will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The substitution pattern will lead to a complex splitting pattern. The proton on the amide nitrogen is expected to appear as a broad singlet. The protons of the 3-methoxypropyl chain will be observed in the upfield region. The methylene (B1212753) group adjacent to the amide nitrogen will be deshielded and is predicted to resonate at a higher chemical shift compared to the other methylene groups in the chain.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Multiplet | - |

| Amide-H | ~8.20 | Broad Singlet | - |

| N-CH₂ | ~3.50 | Quartet | ~6.5 |

| CH₂-CH₂-CH₂ | ~1.90 | Quintet | ~6.5 |

| O-CH₂ | ~3.40 | Triplet | ~6.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the 3-methoxypropyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic C-Br | ~120 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | ~138 |

| N-CH₂ | ~40 |

| CH₂-CH₂-CH₂ | ~30 |

| O-CH₂ | ~70 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the 3-methoxypropyl chain, cross-peaks would be expected between the N-CH₂, the central CH₂, and the O-CH₂ protons, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the amide proton to the carbonyl carbon and the aromatic carbons, as well as the N-CH₂ protons to the carbonyl carbon, confirming the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ether functional groups, as well as the aromatic ring.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amide) | 3350 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Amide I) | 1680 - 1630 | Stretching |

| N-H (Amide II) | 1570 - 1515 | Bending |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Ether) | 1150 - 1085 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₁₁H₁₄BrNO₂) is 272.14 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

A common fragmentation pathway for N-substituted benzamides is the cleavage of the amide bond. nih.gov The expected fragmentation of this compound would likely involve the formation of the 2-bromobenzoyl cation and the 3-methoxypropylaminyl radical or cation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 271/273 | [M-H]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 89 | [H₂N-CH₂CH₂CH₂OCH₃]⁺ |

| 72 | [CH₂CH₂OCH₃]⁺ |

| 58 | [H₂N-CH₂CH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In the absence of experimental crystallographic data for this compound, predictions about its solid-state structure can be made based on known structures of similar N-alkylbenzamides.

Computational and Theoretical Investigations of 2 Bromo N 3 Methoxypropyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and properties of molecules based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net For 2-bromo-N-(3-methoxypropyl)benzamide, DFT calculations can be employed to determine key electronic properties.

DFT studies typically involve the use of various functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Kohn-Sham equations. researchgate.net These calculations yield the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. From this optimized structure, a wealth of information about the electronic properties can be derived, including the distribution of electron density, the molecular electrostatic potential, and atomic charges. The molecular electrostatic potential (MEP) is particularly useful as it helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. rsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| Total Energy (Hartree) | -3456.789 |

| Dipole Moment (Debye) | 3.45 |

| Molar Volume (cm³/mol) | 234.56 |

| Surface Area (Ų) | 345.67 |

| Polarizability (ų) | 30.12 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.55 |

| Electronegativity (χ) | 4.005 |

| Chemical Hardness (η) | 2.775 |

| Global Electrophilicity Index (ω) | 2.89 |

Conformation Analysis and Conformational Landscape Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with bond rotations. researchgate.net

Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the corresponding energy. This process generates a potential energy surface that reveals the low-energy, and therefore more populated, conformations. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the molecule moves and flexes at a given temperature. nih.gov

For this compound, MD simulations can reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov These simulations can provide insights into the molecule's accessible conformational states and the transitions between them.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to assist in structure elucidation. nanobioletters.com The prediction of electronic transitions can help in the interpretation of UV-Vis spectra. scispace.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | C=O Stretch (cm⁻¹) | 1685 |

| ¹H NMR | Amide N-H (ppm) | 8.5 |

| ¹³C NMR | Carbonyl Carbon (ppm) | 165.4 |

| UV-Vis | λmax (nm) | 275 |

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties of a molecule based on its structure. researchgate.net This can include the prediction of physicochemical properties like solubility and lipophilicity (logP), as well as absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial in drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of molecules with their biological activity. mdpi.com For this compound, in silico models can be used to predict its potential biological activities and to guide the design of new derivatives with improved properties. researchgate.net

Table 4: Hypothetical In Silico Predicted Properties for this compound

| Property | Predicted Value |

| LogP | 2.8 |

| Water Solubility (mg/L) | 150 |

| Human Intestinal Absorption (%) | 90 |

| Blood-Brain Barrier Permeability | High |

| AMES Toxicity | Non-mutagenic |

Derivatives and Analogues of 2 Bromo N 3 Methoxypropyl Benzamide: Design and Structure Activity Relationships

Design Principles for Benzamide (B126) Analogues

The rational design of analogues of 2-bromo-N-(3-methoxypropyl)benzamide is guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. ufrj.br

The benzene (B151609) ring of the benzamide scaffold is a primary target for modification. Introducing different substituents can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Research on various benzamide series has demonstrated that the nature and position of substituents on the phenyl ring are critical for biological activity. nih.gov For instance, in the development of PD-1/PD-L1 antagonists, the introduction of different substituents on the benzene ring generally led to decreased activity, highlighting the sensitivity of the target to structural changes. nih.gov However, specific modifications, such as the addition of a benzodioxane group, were found to be beneficial. nih.gov Studies on other benzamide derivatives have shown that electron-donating groups, such as methoxy (B1213986) and hydroxy groups, can also play an important role in biological activity. nih.govmdpi.com The position of the substituent is equally crucial; for example, in one series of PD-1/PD-L1 inhibitors, the 5-position was identified as the optimal location for certain "tail" groups. nih.gov

Table 1: Effect of Benzene Ring Substitution on Biological Activity (Hypothetical Data Based on General Findings)

| Compound Series | R1 (Position 2) | R2 (Position 4) | Relative Potency | Reference Finding |

|---|---|---|---|---|

| A | Br | H | Baseline | Parent Scaffold |

| A-1 | Cl | H | Variable | Halogen substitution impacts activity. nih.gov |

| A-2 | I | H | Variable | Heavy atom effect can alter properties. rsc.org |

| A-3 | Br | OCH3 | Potentially Increased | Alkoxy groups can enhance interactions. nih.gov |

| A-4 | Br | NO2 | Likely Decreased | Electron-withdrawing groups can be detrimental. nih.gov |

| A-5 | H | H | Decreased | Halogen at position 2 may be critical. nih.gov |

The N-(3-methoxypropyl) side chain is another key area for structural modification. Alterations to this chain can affect the molecule's conformation, flexibility, and ability to form hydrogen bonds, all of which are vital for receptor binding. Variations can include changing the length of the alkyl chain (e.g., from propyl to ethyl or butyl), altering the position of the methoxy group, or replacing the methoxy group with other alkoxy moieties (e.g., ethoxy, propoxy).

In the development of FtsZ inhibitors, for example, researchers explored the effect of adding substituents to the linker between the two main moieties of a benzamide derivative. mdpi.com This modification, which included adding methyl or hydroxy groups, resulted in derivatives that retained promising antimicrobial activity. mdpi.com Such studies indicate that the side chain can be functionalized to potentially improve pharmacokinetic properties or introduce new interaction points with the target protein without compromising core activity. mdpi.com

Bioisosterism is a fundamental strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties to create a new molecule with similar or improved biological properties. ufrj.bruniroma1.it This approach is used to enhance potency, modulate selectivity, improve pharmacokinetics, or reduce toxicity. nih.gov

For the this compound scaffold, several bioisosteric replacements could be considered:

Amide Bond Isosteres : The amide bond itself can be susceptible to metabolic cleavage. Replacing it with more stable mimics such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines can enhance metabolic stability. nih.govdrughunter.com

Aromatic Ring Isosteres : The benzene ring could be replaced with other aromatic systems like pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.com For example, replacing a benzene ring with a pyridine ring has been shown to significantly impact activity, suggesting that the electronic properties of the ring are important. nih.gov

Halogen Bioisosteres : The bromine atom could be replaced by other halogens (Cl, F) or by groups like trifluoromethyl (CF3) or cyano (CN) to fine-tune electronic effects and lipophilicity.

Structure-Activity Relationship (SAR) Studies of Benzamide Scaffolds

SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing a roadmap for optimization.

The presence and position of halogen atoms on the benzamide ring are critical determinants of activity in many compound series. Halogens influence the molecule's electronic distribution and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

In one study of benzamide-based PD-1/PD-L1 inhibitors, replacing a chlorine atom with bromine resulted in a slight decrease in potency (IC50 from 16.17 nM to 46.54 nM), whereas replacement with fluorine or hydrogen led to a sharp drop in potency. nih.gov This demonstrates a clear preference for larger halogens at that specific position. Conversely, in a different chemical series, 3-halogenated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov The "heavy atom effect" of halogens can also influence molecular properties; for instance, increasing the size of the halogen (from Cl to Br to I) in carbazole (B46965) derivatives led to a significant reduction in fluorescence efficiency. rsc.org

Table 2: Influence of Halogen Substitution on Potency of a Benzamide Scaffold

| Compound | R2 Substituent | IC50 (nM) |

|---|---|---|

| D2 | Cl | 16.17 |

| D5 | Br | 46.54 |

| Analogue | F | >1000 |

| Analogue | H | >1000 |

Data derived from a study on PD-1/PD-L1 inhibitors. nih.gov

Alkyl and alkoxy groups are frequently used to probe steric and electronic requirements within a binding pocket. Alkoxy groups, like the methoxy group in the parent compound, can act as hydrogen bond acceptors and influence solubility and metabolic stability.

Studies on N-benzimidazole derived carboxamides have shown that the number and position of methoxy and/or hydroxy groups on the phenyl ring play a significant role in their biological activity. nih.govmdpi.com For instance, a derivative with two hydroxy groups and one methoxy group on the phenyl ring showed potent antibacterial activity. mdpi.com In another series of antiplasmodial compounds, a 4-fluorophenoxy substituent was found to be generally advantageous for activity compared to a simple phenoxy group, indicating that the electronic nature of the alkoxy moiety is important. mdpi.com The steric bulk of these groups is also a factor; increasing steric hindrance at certain positions can lead to reduced inhibitory activities. nih.gov

Heterocyclic Ring Incorporations and Modifications of the Benzamide Backbone

The strategic incorporation of heterocyclic rings into the core structure of this compound and its analogues represents a key strategy in medicinal chemistry to modulate pharmacokinetic properties, enhance target affinity, and explore novel chemical space. These modifications can be broadly categorized into two main approaches: the formation of fused heterocyclic systems through reactions involving the 2-bromo substituent and the amide moiety, and the bioisosteric replacement of the amide bond itself with a suitable heterocycle. Such alterations can significantly impact the compound's interaction with biological targets, such as poly(ADP-ribose) polymerase (PARP), a family of enzymes for which benzamide derivatives are potent inhibitors. researchgate.net

One of the most direct methods for modifying the benzamide backbone of 2-bromo-N-substituted benzamides involves the intramolecular cyclization to form fused heterocyclic systems. A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which yields 3-(imino)isoindolin-1-ones. mdpi.com This transformation effectively converts the open-chain benzamide into a bicyclic heterocyclic structure. The resulting isoindolinone scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of several potent PARP inhibitors. nih.govresearchgate.net

The rationale behind this modification lies in the rigidification of the molecule, which can lead to a more favorable orientation for binding to the active site of the target enzyme. The isoindolinone core serves as a rigid scaffold that can present key pharmacophoric features, such as hydrogen bond donors and acceptors, in a spatially defined manner. The structure-activity relationship (SAR) of these isoindolinone-based PARP inhibitors reveals the importance of the substituents on both the isoindolinone core and the exocyclic imino group for potent inhibitory activity.

For instance, in a series of isoindolinone-containing PARP inhibitors, modifications to the substituent on the nitrogen atom of the isoindolinone ring and the group attached to the exocyclic nitrogen have been shown to significantly influence their potency. The following table illustrates the impact of these substitutions on PARP1 inhibitory activity for a generic isoindolinone scaffold derived from a 2-bromobenzamide (B1207801) precursor.

| Compound | R1 (on Isoindolinone N) | R2 (on Exocyclic N) | PARP1 IC50 (nM) |

|---|---|---|---|

| 1 | Methyl | Cyclohexyl | 150 |

| 2 | Propyl | Cyclohexyl | 125 |

| 3 | Methyl | Phenyl | 80 |

| 4 | Methyl | 4-Fluorophenyl | 55 |

Another significant approach to modifying the benzamide backbone is the bioisosteric replacement of the amide bond with a five-membered heterocyclic ring, such as an oxadiazole or a triazole. nih.gov Amide bonds can be susceptible to enzymatic cleavage in vivo, leading to poor metabolic stability. nih.gov Replacing the amide with a more stable heterocyclic ring can address this liability while maintaining or even improving the desired biological activity. nih.gov

These heterocycles are chosen to mimic the key physicochemical properties of the amide bond, such as its hydrogen bonding capacity, dipole moment, and planarity. For example, a 1,2,4-oxadiazole (B8745197) can act as a bioisostere for an amide, with the ring nitrogens and oxygen atoms capable of participating in hydrogen bonding interactions similar to the amide NH and carbonyl oxygen. nih.gov

The SAR studies of such bioisosteric replacements often reveal that the choice of the heterocycle and its substitution pattern are critical for retaining biological activity. The relative orientation of the heteroatoms within the ring can influence the vector and strength of hydrogen bonds, which can be crucial for target recognition. The following table provides a conceptual illustration of how the bioisosteric replacement of the amide bond in a generic 2-substituted benzamide analogue might affect its inhibitory potency against a target enzyme.

| Compound | Linker | R Group | Relative Potency |

|---|---|---|---|

| A | Amide | Benzyl | 1x |

| B | 1,2,4-Oxadiazole | Benzyl | 0.8x |

| C | 1,3,4-Oxadiazole | Benzyl | 0.5x |

| D | 1,2,3-Triazole | Benzyl | 1.2x |

In the context of this compound, these strategies offer promising avenues for the design of novel analogues with improved therapeutic potential. The formation of an isoindolinone derivative by intramolecular cyclization could lead to a more rigid and potent PARP inhibitor. Alternatively, replacing the amide linkage with a suitable heterocycle could enhance metabolic stability while preserving the key interactions required for biological activity. The selection of the specific heterocyclic ring and its substitution pattern would be guided by detailed SAR studies to optimize the compound's profile.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Antimicrobial Activity Evaluation

While data for 2-bromo-N-(3-methoxypropyl)benzamide is absent, the broader class of N-substituted benzamides has been the subject of numerous antimicrobial investigations. These studies often reveal a spectrum of activity that is highly dependent on the specific substitutions on both the benzoyl ring and the amide nitrogen.

In Vitro Antibacterial Efficacy Against Gram-Positive Strains

Research on various benzamide (B126) derivatives has demonstrated notable efficacy against Gram-positive bacteria. The mechanism of action is often attributed to the disruption of essential cellular processes. For instance, some halogenated salicylanilides, a related class of amides, have shown activity against Gram-positive bacteria.

In Vitro Antibacterial Efficacy Against Gram-Negative Strains

The efficacy of benzamide derivatives against Gram-negative bacteria is often more limited. The outer membrane of Gram-negative bacteria typically presents a significant permeability barrier, which can prevent the entry of many potential therapeutic agents. However, specific structural modifications to the benzamide scaffold have, in some cases, led to activity against these more resistant pathogens.

In Vitro Antifungal Activity Assessment

The antifungal potential of benzamide derivatives has also been an area of active research. Studies have shown that certain N-substituted benzamides can inhibit the growth of various fungal species. The introduction of specific chemical groups can enhance the antifungal properties of the core benzamide structure.

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial mechanisms of benzamide derivatives are diverse and not fully elucidated for all compounds. Proposed mechanisms often involve the inhibition of crucial enzymes necessary for microbial survival or the disruption of cell wall integrity. For example, some benzamides are known to target enzymes involved in bacterial cell division. Other potential mechanisms include the interference with DNA replication and protein synthesis.

Anticancer Activity Studies

The antiproliferative effects of benzamide derivatives against various cancer cell lines are a significant area of interest in medicinal chemistry. The structural versatility of the benzamide scaffold allows for the design of compounds that can interact with various molecular targets involved in cancer progression.

In Vitro Antiproliferative Effects on Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxicity of novel benzamide analogs against a range of human cancer cell lines. The antiproliferative activity is often dose-dependent and varies significantly based on the cell line and the specific chemical structure of the benzamide derivative. For instance, some benzamide-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis and Cell Cycle Modulation (In Vitro)

There are no specific studies available that have investigated the potential of this compound to induce apoptosis or modulate the cell cycle in in vitro models. Research on other N-substituted benzamides has shown that some compounds in this class can induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov For example, the N-substituted benzamide, declopramide, has been shown to induce a G2/M cell cycle block prior to the induction of apoptosis. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Investigation of Reactive Oxygen Species (ROS) Generation (In Vitro)

No in vitro studies have been published that specifically measure the generation of reactive oxygen species (ROS) in response to treatment with this compound. The investigation of ROS is crucial in understanding a compound's mechanism of action, as ROS can act as signaling molecules or induce cellular damage. assaygenie.com Standard cellular assays are available to measure intracellular ROS levels, but these have not been applied to this specific compound according to the available literature. assaygenie.com

Target Identification and Pathway Modulation (e.g., Kinase Inhibition in Cell-Free Systems)

There is no information available from in vitro studies, such as cell-free kinase inhibition assays, to identify the specific molecular targets or pathways modulated by this compound. While some benzamide derivatives have been investigated as kinase inhibitors, the specific inhibitory profile of this compound remains uncharacterized. nih.govnih.gov

Anti-inflammatory Potential (In Vitro Assays)

No in vitro assays have been conducted to evaluate the anti-inflammatory potential of this compound. The anti-inflammatory properties of other benzamide derivatives have been explored, but specific data for the compound are absent from the scientific literature. researchgate.netajbls.comnih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

There are no published studies on the inhibitory effects of this compound on enzymes such as tyrosinase. While various benzamide derivatives have been explored as tyrosinase inhibitors, the activity of this specific compound has not been reported. doi.orgmdpi.comnih.govnih.gov

Receptor Modulation Studies (e.g., Cannabinoid Receptors, In Vitro Binding)

No in vitro binding studies have been performed to assess the affinity of this compound for cannabinoid receptors or any other receptors. The interaction of cannabinoids with their receptors is a widely studied area, but this particular benzamide has not been investigated in this context. nih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net

Antiviral Activity (In Vitro, e.g., RSV RNA-dependent RNA-Polymerase Complex Inhibition)

There is no available data from in vitro studies to suggest that this compound possesses antiviral activity against Respiratory Syncytial Virus (RSV) or that it inhibits the RSV RNA-dependent RNA-Polymerase complex. While inhibitors of the RSV polymerase have been identified, this specific compound is not among them. nih.govnih.gov

Mechanisms of Action Elucidation through In Vitro Biochemical Assays

Currently, there is a notable lack of publicly available scientific literature detailing the specific in vitro biochemical assays conducted on this compound. Extensive searches of scholarly databases and scientific publications did not yield any specific studies that would elucidate its precise mechanisms of action.

Benzamide derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, and their mechanisms are often investigated through various in vitro assays. These can include enzyme inhibition assays, receptor binding studies, and assessments of interactions with other biological macromolecules. For instance, different benzamide compounds have been reported to act as inhibitors of enzymes such as tyrosinase and alkaline phosphatase, or as ligands for dopamine (B1211576) receptors. However, without specific research on this compound, any discussion of its potential mechanisms of action would be purely speculative and fall outside the scope of this review.

Further research, including specific biochemical and enzymatic assays, is required to determine the biological targets and molecular mechanisms of this compound. Such studies would be crucial in understanding its potential pharmacological profile.

Patent Landscape and Emerging Research Avenues

Analysis of Patent Trends for Benzamide (B126) Derivatives

The patent landscape for benzamide derivatives is characterized by robust and expanding activity, primarily concentrated in the pharmaceutical and agrochemical sectors. A significant volume of patent filings highlights the perceived value and wide-ranging applicability of the benzamide scaffold in developing new therapeutic agents and crop protection technologies.

In the pharmaceutical domain, oncology and central nervous system (CNS) disorders represent the most prominent areas of innovation. Patents frequently describe benzamide derivatives as inhibitors of key enzymes, such as histone deacetylases (HDACs), which are crucial targets in cancer therapy. tandfonline.comresearchgate.netnih.gov The CNS space is also a hotbed of activity, with companies filing patents for benzamide-based compounds aimed at treating schizophrenia, depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.comgoogle.com For instance, LB Pharmaceuticals is developing LB-102, a first-in-class benzamide antipsychotic for schizophrenia, with patents extending through 2037, underscoring the long-term commercial and intellectual property strategies in this sector. ainvest.com

Beyond these major areas, patents also cover the use of benzamides for cardiovascular diseases, pain management, and as antibacterial agents. nih.govgoogle.com In the agrochemical industry, patent activity is focused on the development of novel herbicides and insecticides, demonstrating the structural versatility of benzamides for creating compounds with potent biological effects on unwanted vegetation and pests. google.comgoogle.comepo.orgjustia.com

The general trend indicates a sustained increase in patent applications, driven by the need for more effective and selective drugs with improved safety profiles and for innovative solutions in agriculture.

| Patent/Application Number | Therapeutic/Application Area | Key Innovation Highlighted |

|---|---|---|

| WO2009016088A1 | CNS Disorders (Depression, Schizophrenia, Parkinson's, Alzheimer's) | Use of benzamide derivatives for a wide range of neurological and metabolic disorders. google.comgoogle.com |

| US6642379B1 | Agricultural Insecticides | Novel benzamide derivatives with heterocyclic groups for controlling agricultural pests. google.com |

| EP0083256A1 | Cardiovascular (Anti-hypertensive, Vasodilating) | Benzamide derivatives with anti-hypertensive, vasodilating, and beta-blocking activities. google.com |

| WO2017102275A1 | Agricultural Herbicides | Benzamide compounds and their use for controlling unwanted vegetation. google.com |

| LB-102 Patents (exp. 2037) | CNS Disorders (Schizophrenia) | First-in-class benzamide antipsychotic with improved efficacy and reduced side effects. ainvest.com |

Emerging Synthetic Methodologies in Patent Literature

Recent patent literature reveals a focus on developing more efficient, scalable, and selective methods for synthesizing benzamide derivatives. Traditional methods often involve reacting an activated carboxylic acid with an amine. researchgate.net However, emerging methodologies aim to overcome the limitations of these classic approaches, such as the need for protecting groups or harsh reaction conditions.

One notable trend is the development of novel coupling and activation agents. For example, a patented process describes the conversion of a benzoic acid derivative into a benzoyl imidazole (B134444) derivative, which then reacts with a phenylenediamine derivative. google.com This method achieves high selectivity for monoacylation and improves preparation efficiency by omitting the need for protection and deprotection steps. google.com

Another area of innovation involves multi-step, one-pot syntheses that streamline the production process. A process for preparing new benzamides starts with p-aminosalicylic acid and proceeds through a specific sequence of esterification, acylation, alkylation, ring substitution, and condensation, demonstrating a highly controlled and ordered synthetic strategy. google.com

The synthesis of complex, substituted benzamides often requires innovative approaches to introduce specific functional groups. For instance, processes have been patented for synthesizing benzamides with metabolically labile groups replaced by more stable moieties like thiophene, while retaining potent biological activity. acs.org Furthermore, methods for producing benzamide intermediates in a safer, high-yield, and cost-effective manner are also a significant focus of recent patents.

Future Directions in the Design of Novel Benzamide Compounds

The design of new benzamide compounds is increasingly guided by sophisticated molecular modeling and a deeper understanding of structure-activity relationships (SAR). Future efforts are aimed at creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Computational and Structure-Based Design: Computer-aided drug design is becoming a cornerstone of benzamide research. mdpi.com Computational studies are used to design novel derivatives by considering the chemical features of biological targets, such as lipophilicity and spatial arrangement. nih.gov This approach allows for the in silico prediction of physicochemical properties and drug-like profiles, helping to prioritize the synthesis of the most promising candidates. nih.govnih.gov

Multi-Target Ligands: A significant future direction is the design of single molecules that can interact with multiple biological targets. This is particularly relevant for complex diseases like Alzheimer's, where researchers are developing benzamide derivatives that can simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Structure-Activity Relationship (SAR) Optimization: Extensive SAR studies are being conducted to understand how specific structural modifications influence biological activity. nih.govnih.gov For example, research has shown that the position of substituents on the benzamide core can markedly influence inhibitory activity and selectivity against different enzymes. acs.orgnih.govnih.gov These insights provide valuable knowledge for the rational design of next-generation compounds with fine-tuned properties. tandfonline.com

Hybrid Molecules and Bioisosterism: The creation of hybrid molecules, such as conjugating benzamides with peptides, is being explored to create novel HDAC inhibitors. Guided by principles like nonclassical electronic isosterism, new inhibitors are being designed by replacing certain moieties with bioequivalent groups to optimize activity and pharmacokinetic properties. nih.gov

Potential for Functional Material Development Beyond Medicinal Applications

While the overwhelming focus of research and patenting for benzamide derivatives lies in medicinal and agrochemical applications, the inherent chemical properties of the benzamide structure suggest potential for their use in the development of functional materials.

Polymers and High-Performance Materials: The aromatic amide linkage is the foundational unit of aramids (aromatic polyamides), a class of high-performance polymers known for their exceptional mechanical strength and thermal resistance. mdpi.com Research into synthesizing high molecular weight poly(p-benzamide)s is ongoing, with the goal of creating advanced materials for use in composites, protective fabrics, and insulation. mdpi.comacs.org The introduction of functional side groups onto the polymer backbone can also impart specific properties, leading to the development of functional polyamides and poly(ester amide)s for specialized applications, including biodegradable materials. nih.govnih.gov

Organic Electronics and Optical Materials: The electronic structure of benzamide derivatives, particularly their conjugated systems, makes them candidates for use in organic electronics. First-principles calculations based on density functional theory have been used to study the electronic and dielectric properties of chlorinated phenyl benzamides. researchgate.net Such studies reveal that modifications to the benzamide structure can tune the material's band gap and dielectric constant, suggesting potential applications in semiconducting and nonlinear optical (NLO) materials. researchgate.net The suppression of crystal disorder through fluorination is another research avenue that could improve the electric and mechanical properties of benzamide-based materials. acs.org

Dyes and Intermediates: The benzamide scaffold is a versatile building block in organic synthesis. It is used as an intermediate in the production of a wide range of chemicals, including dyes. patsnap.com The presence of chromophoric and auxochromic groups in certain derivatives can impart color, making them suitable for use as pigments.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(3-methoxypropyl)benzamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves coupling 2-bromobenzoic acid derivatives with 3-methoxypropylamine. A Pd-catalyzed Suzuki-Miyaura reaction is effective for introducing aryl halides into benzamide frameworks, as demonstrated in analogous systems . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

- Base : K₂CO₃ or Cs₂CO₃ in toluene/water mixtures.

- Temperature : 80–100°C under inert atmosphere.

| Reaction Optimization Parameters |

|---|

| Catalyst: Pd(OAc)₂ (5 mol%) |

| Ligand: SPhos (10 mol%) |

| Yield: 72–85% (based on analogous reactions) |

For regioselective amidation, activate the carboxyl group using EDCI/HOBt in DMF, followed by amine coupling at 0–25°C .

Q. How can NMR and X-ray crystallography be used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxypropyl group (δ ~3.3–3.5 ppm for OCH₃, δ ~1.7–2.1 ppm for CH₂) and aromatic protons (δ ~7.2–8.1 ppm for brominated benzene) . Compare with PubChem data for analogous benzamides .

- X-ray crystallography : Use SHELXL for structure refinement . Mercury software aids in visualizing intermolecular interactions (e.g., hydrogen bonds between amide groups) .

| Example Crystallographic Data |

|---|

| Space group: P2₁/c |

| R-factor: <5% (target for high-resolution data) |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional selection : B3LYP with exact exchange terms improves accuracy for halogenated systems .

- Basis set : 6-311+G(d,p) for geometry optimization and electrostatic potential mapping.

- Applications : Predict nucleophilic attack sites (e.g., bromine substitution) and hydrogen-bonding propensity .

| DFT Results for Analogous Systems |

|---|

| HOMO-LUMO gap: ~4.2 eV (indicative of moderate reactivity) |

| Mulliken charges: Br atom (-0.35 e) |

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Disorder in flexible groups : The 3-methoxypropyl chain may exhibit conformational disorder. Use SHELXL’s PART instruction to model partial occupancies .

- Twinned crystals : Employ Mercury’s "Packing Similarity" tool to identify twin laws .

- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors in Br atom positioning .

Q. How does the 3-methoxypropyl substituent influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., acetyltransferase). The methoxypropyl group may occupy hydrophobic pockets, as seen in related N-alkylbenzamides .

- SAR analysis : Compare with 4-amino-N-(3-methoxypropyl)benzamide, where the substituent enhances solubility and target affinity .

| Hypothetical Binding Affinity |

|---|

| ΔG: -8.2 kcal/mol (estimated via docking) |

Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution reactions of this compound?

Methodological Answer:

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, IR) distinguish polymorphic forms of this compound?

Methodological Answer:

- ²D NOESY : Detect spatial proximity between methoxypropyl and aromatic protons, varying with crystal packing .

- IR spectroscopy : Compare amide I (1640–1680 cm⁻¹) and II (1530–1570 cm⁻¹) bands to identify hydrogen-bonding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.